![molecular formula C20H24N4O2 B5588727 N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)

N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

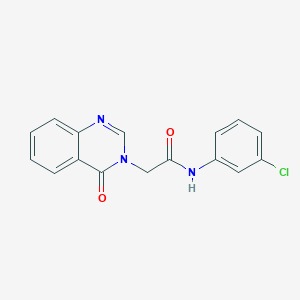

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines has been confirmed by various methods including 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Applications De Recherche Scientifique

Heterocyclic Synthesis

A study focused on the synthesis of novel heterocyclic compounds, including pyrazole, pyrimidine, and benzimidazolo[1,2-a]pyrimidine derivatives. These compounds were developed through intramolecular cyclization processes involving various amines and enaminone compounds, showcasing the versatility of N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide in synthesizing a wide range of heterocyclic structures (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

5-HT7 Receptor Antagonists

Another research avenue involves the synthesis and structure-activity relationship analysis of compounds acting as 5-HT7 receptor antagonists. The study highlighted the structural features affecting the 5-HT7 binding affinity, identifying modifications to the core moiety and various substitutions that significantly influence binding affinity and antagonist properties. This underscores the compound's potential in developing treatments targeting the 5-HT7 receptor (L. Strekowski et al., 2016).

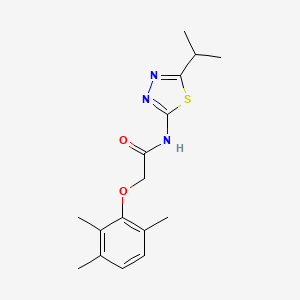

Anti-Inflammatory and Analgesic Agents

Research has also been conducted on the synthesis of novel compounds derived from this compound for their potential anti-inflammatory and analgesic properties. The study synthesized and evaluated the cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition capabilities, analgesic, and anti-inflammatory activities of these compounds, suggesting their applicability in developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Molecular Interaction Studies

There's research into the molecular interaction of specific antagonists with cannabinoid receptors, which is crucial for understanding receptor-ligand dynamics and developing receptor-specific drugs. This work involves conformational analysis and quantitative structure-activity relationship models, offering insights into the design of receptor-specific antagonists (J. Shim et al., 2002).

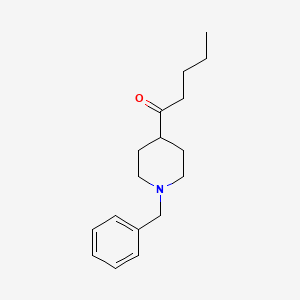

Platelet-Activating Factor Antagonists

Additionally, the compound has been utilized in the design and synthesis of new series of platelet-activating factor (PAF) antagonists. These studies involve exploring structure-activity relationships to identify potent and orally active PAF antagonists, highlighting the compound's utility in cardiovascular research (E. Carceller et al., 1996).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-3-yl]methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-15-6-7-19-22-18(14-24(19)11-15)20(25)21-10-16-4-2-8-23(12-16)13-17-5-3-9-26-17/h3,5-7,9,11,14,16H,2,4,8,10,12-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMUJKDFFOGVHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3CCCN(C3)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5588653.png)

![3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)

![(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine](/img/structure/B5588680.png)

![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)

![3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5588703.png)

![8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588718.png)

![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)